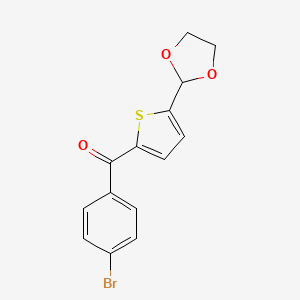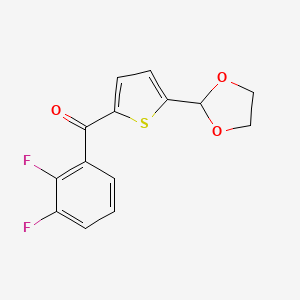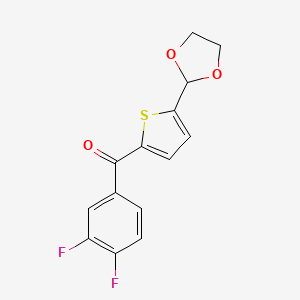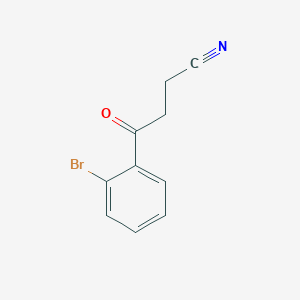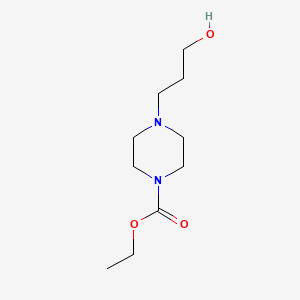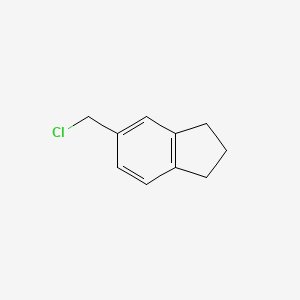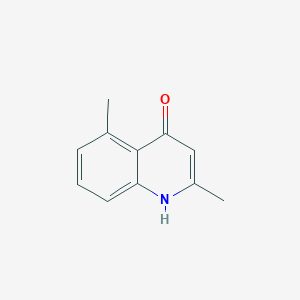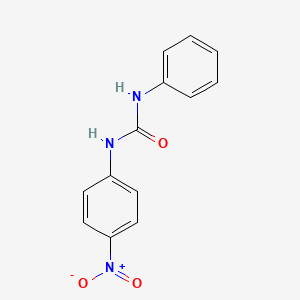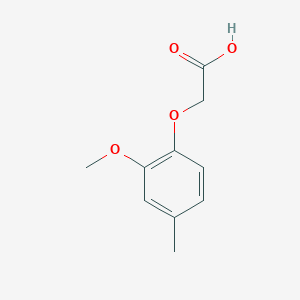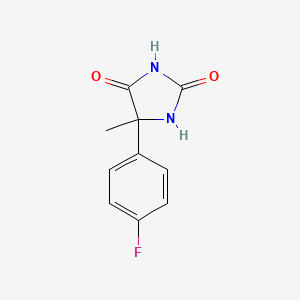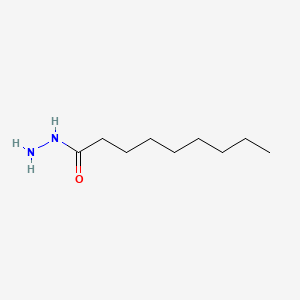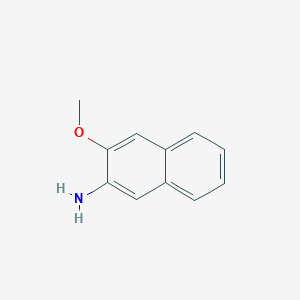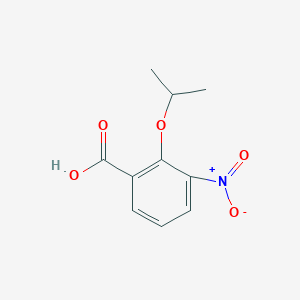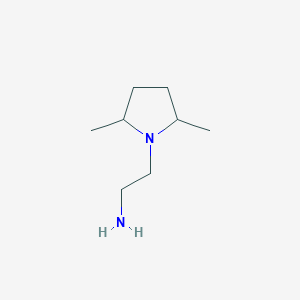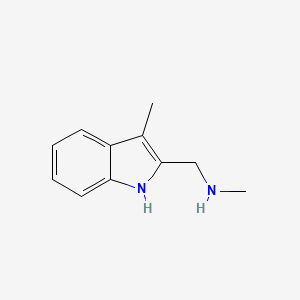
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine
Übersicht
Beschreibung
“N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine” is a chemical compound with the CAS Number: 894852-67-6 . It has a molecular weight of 174.25 . The IUPAC name for this compound is N-methyl (3-methyl-1H-indol-2-yl)methanamine .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N - ((1-methyl-1 H -indol-3-yl)methyl)-2- (1 H -pyrazol-1-yl or triazolyl)- N - (3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2/c1-8-9-5-3-4-6-10 (9)13-11 (8)7-12-2/h3-6,12-13H,7H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature for this compound is between 28 C .Wissenschaftliche Forschungsanwendungen
Inhibiting Tubulin Polymerization
- Scientific Field: Medicinal Chemistry
- Application Summary: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization . This is significant because tubulin polymerization plays a crucial role in cell division, and its inhibition can prevent the growth of cancer cells .
- Methods of Application: The compounds were synthesized and then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
- Results: Among the synthesized compounds, compound 7d exhibited potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM), and HT-29 (IC 50 = 0.86 μM). It induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Broad Spectrum Biological Activities
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives, including N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application: Various scaffolds of indole have been synthesized for screening different pharmacological activities .
- Results: The literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Lowering Arterial Blood Pressure
- Scientific Field: Pharmacology
- Application Summary: N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine derivatives have been studied for their ability to lower arterial blood pressure by inhibiting aldosterone synthase (CYP11B2) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-9-5-3-4-6-10(9)13-11(8)7-12-2/h3-6,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEMUFNSHIFWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650278 | |
| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-methyl-1H-indol-2-YL)methanamine | |
CAS RN |
894852-67-6 | |
| Record name | N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

